![molecular formula C20H14N4O2 B13586079 (5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core and a 1,3-dioxaindan moiety
Métodos De Preparación
The synthesis of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 1,3-dioxaindan moiety: This step involves the reaction of the cyclopenta[b]pyridine intermediate with a suitable reagent to introduce the 1,3-dioxaindan group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Researchers can study the biological activity of this compound to understand its potential effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile include other cyclopenta[b]pyridine derivatives and compounds containing the 1,3-dioxaindan moiety These compounds may share some structural similarities but differ in their functional groups and overall properties
Propiedades
Fórmula molecular |
C20H14N4O2 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C20H14N4O2/c1-10-13(5-12-3-4-16-17(6-12)26-9-25-16)18-11(2)15(8-22)20(23)24-19(18)14(10)7-21/h3-6H,9H2,1-2H3,(H2,23,24)/b13-5+ |
Clave InChI |
DKJMVTYSIBVRQS-WLRTZDKTSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C/C3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)
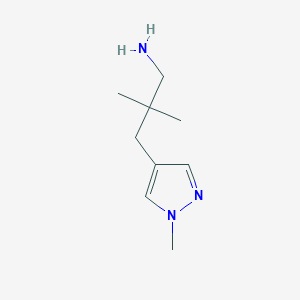
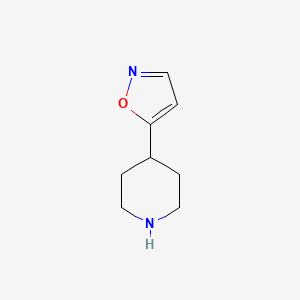
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
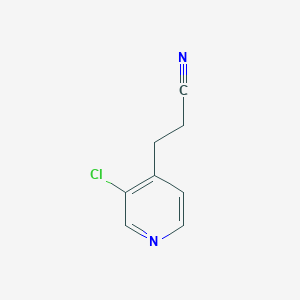
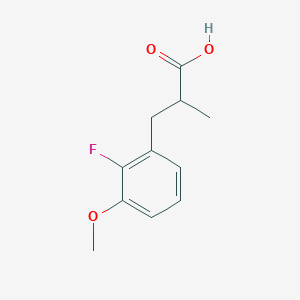
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
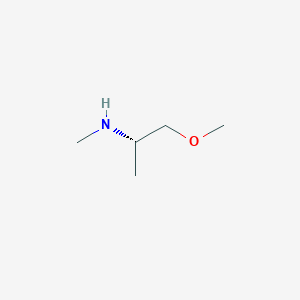
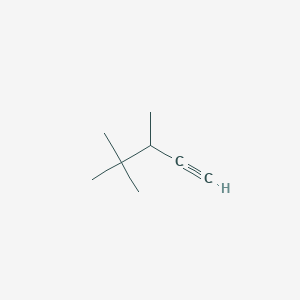

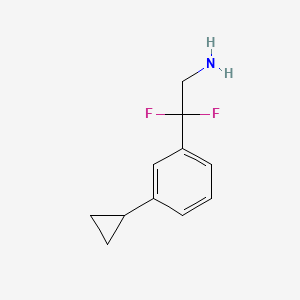
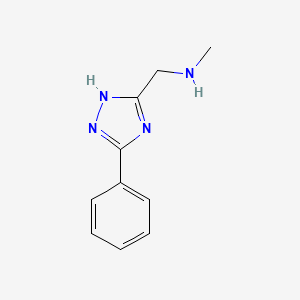
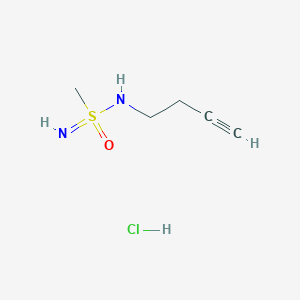
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
